Chlorotris(trimethylsilyl)silane
Description
Chlorotris(trimethylsilyl)silane (CAS: 5565-32-2) is a silicon-based organometallic compound with the molecular formula C₉H₂₇ClSi₄ and a molecular weight of 283.11 g/mol . It is characterized by three trimethylsilyl (TMS) groups attached to a central silicon atom, which is also bonded to a chlorine atom. This bulky structure confers unique reactivity and stability, making it valuable in synthetic chemistry. Key properties include:
- Boiling Point: 93°C at 1.8 mmHg
- Melting Point: 50–52°C
- Purity: ≥95% (commercially available)
- Density: 0.877 g/mL
It is widely used in radical reactions, Zintl cluster synthesis, and as a precursor for silicon-rich materials .
Properties
IUPAC Name |
chloro-tris(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOROOJWVHFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405121 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5565-32-2 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotris(trimethylsilyl)silane can be synthesized through the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a copper catalyst . The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Chlorotris(trimethylsilyl)silane can undergo oxidation reactions to form various silicon-oxygen compounds.
Reduction: It can act as a reducing agent in the reduction of acid chlorides and carbon-halogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Typical reducing agents are and .
Substitution: Water and alcohols are frequently used as nucleophiles in substitution reactions.
Major Products:
- Various silyl ethers and silyl enol ethers from protection reactions .
Hexamethyldisiloxane: from hydrolysis.
Scientific Research Applications
Applications in Organic Synthesis
CTMSS is primarily utilized as a reagent for introducing the TTMSS protecting group in organic synthesis. This application is crucial for stabilizing reactive intermediates during chemical transformations.
Protecting Group in Organic Chemistry
CTMSS reacts with primary and secondary alcohols in the presence of DMAP (4-Dimethylaminopyridine) to form TTMSS ethers. These ethers are notable for their stability under various conditions, including:
- Resistance to Grignard reagents
- Stability against oxidation and acidic conditions
- Cleavage via photolysis or TBAF treatment .
Table 1: Stability of TTMSS Ethers
| Condition | Stability |
|---|---|
| Grignard Reagents | Stable |
| Oxidation | Stable |
| Acidic Conditions | Stable |
| CsF Cleavage | Unstable |
Role in Cross-Coupling Reactions
CTMSS has been employed in Mukaiyama cross-aldol reactions and [2+2] cyclizations with acrylates, demonstrating high yields and diastereoselectivity when using silyl enol ethers . This makes it an essential reagent for synthesizing complex organic molecules.
Synthesis of TTMSS Ethers
A study demonstrated that CTMSS could effectively protect alcohols, allowing for selective reactions without interfering with other functional groups. The reaction conditions were optimized to achieve high yields of TTMSS ethers, showcasing CTMSS's utility in multi-step syntheses .
Radical Cyclization Reactions
In another study, CTMSS was used in radical cyclization to synthesize pyrrolidine derivatives from selenides under UV irradiation. The reaction yielded a high cis/trans ratio (10:1), indicating enhanced selectivity compared to traditional methods using tributyltin hydride .
Mechanism of Action
Chlorotris(trimethylsilyl)silane exerts its effects primarily through silylation , where it reacts with polar functional groups such as alcohols and amines to form silyl ethers and silyl amines . This reaction protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom . The compound’s ability to act as a radical reducing agent is due to the high affinity of silicon for oxygen and fluorine .
Comparison with Similar Compounds
Trichloro(chloromethyl)silane
- Key Properties :
- Acts as a chlorinating agent.
- Less steric bulk compared to Chlorotris(trimethylsilyl)silane due to smaller substituents.
- Reactivity: Primarily used in silicone polymer synthesis. Limited evidence in advanced organometallic applications .
Trimethylchlorosilane (ClSi(CH₃)₃)
Tris(chloromethyl)methylsilane
Tris(trimethylsiloxy)chlorosilane
- Molecular Formula : C₉H₂₇ClO₃Si₄
- Molecular Weight : 331.1 g/mol
- Key Differences :
- Replaces TMS groups with siloxy (OSiMe₃) substituents.
- Enhanced hydrolytic stability due to oxygen bridges.
- Applications : Specialized in silicone resin modification .
Reactivity and Functional Comparisons
Radical Reactions
This compound serves as a radical initiator and chain-transfer agent. For example:
- In trifluoromethylation reactions, it achieved 71% yield when substituted for toxic tin reagents like TTMSS (tetrakis(trimethylsilyl)silane) .
- Demonstrated superior compatibility with ionic intermediates compared to TTMSS .
In contrast, Trimethylchlorosilane lacks sufficient stability for prolonged radical processes due to its smaller substituents .
Data Table: Key Properties of Chlorosilanes
Substituent Effects on Reactivity
- Steric Bulk : this compound’s TMS groups hinder nucleophilic attacks but stabilize radicals. This contrasts with Trimethylchlorosilane , which reacts rapidly but decomposes under harsh conditions .
- Electron-Withdrawing Groups : Chlorine in this compound enhances electrophilicity at silicon, facilitating ligand substitution .
Biological Activity
Chlorotris(trimethylsilyl)silane (CTMSS), with the chemical formula and CAS number 5565-32-2, is a silane compound that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
CTMSS is characterized by its clear, colorless to pale yellow liquid form, with a molecular weight of 283.11 g/mol. It has a density of 0.877 g/mL at 25 °C and exhibits a melting point of 50-52 °C and a boiling point of approximately 93 °C at reduced pressure . The compound is sensitive to moisture and reacts rapidly with protic solvents, which necessitates careful handling and storage conditions typically between 2-8 °C .
1. Reducing Agent in Organic Synthesis
CTMSS functions primarily as a reducing agent in various organic reactions. It is particularly noted for its role in radical-mediated reduction reactions, where it serves as a non-toxic alternative to tributyltin hydride. This property allows it to facilitate the reduction of organic halides, acid chlorides, and other functional groups with high efficiency .
Table 1: Comparison of Reducing Agents
| Reducing Agent | Toxicity Level | Efficiency | Applications |
|---|---|---|---|
| CTMSS | Low | High | Organic halides, acid chlorides |
| Tributyltin Hydride | High | High | Organic halides |
| Sodium Borohydride | Moderate | Moderate | Aldehydes, ketones |
2. Silylation Reactions
CTMSS is also utilized as a reagent for the introduction of the tris(trimethylsilyl)silyl (TTMSS) group into various substrates. This silylation process enhances the stability of alcohols and other functional groups against nucleophilic attack, making them more resistant to subsequent reactions . The TTMSS ethers formed are stable under various conditions, including exposure to Grignard reagents and acidic environments.
Case Study 1: Synthesis of Silated Alkenes
In one study, CTMSS was employed in the synthesis of silated alkenes through hydrosilylation reactions. The results indicated that CTMSS effectively facilitated the addition of silane groups to alkenes, leading to high yields of the desired products . This reaction showcases CTMSS's utility in creating complex organic molecules that may exhibit biological activity.
Case Study 2: Radical Reactions
Another significant application involves using CTMSS in radical reactions where it acts as a mediator. Researchers found that CTMSS could initiate radical processes under mild conditions, resulting in high yields without the toxic byproducts typically associated with other reducing agents . This characteristic makes it an attractive option for green chemistry applications.
Research Findings
Recent research has focused on the environmental impact and safety profile of CTMSS compared to traditional silane compounds. Studies have shown that CTMSS not only performs effectively in chemical reactions but also poses less risk to human health and the environment due to its lower toxicity profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
